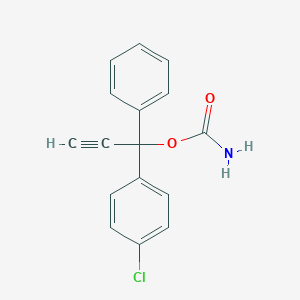
STRONTIUM BROMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bromide is a chemical compound with the formula SrBr2. At room temperature, it appears as a white, odorless, crystalline powder. Strontium bromide is known for imparting a bright red color in flame tests, indicating the presence of strontium ions. This compound is used in flares and has some pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Strontium bromide has several scientific research applications:
-
Thermochemical Energy Storage: : Strontium bromide is used in thermochemical energy storage systems due to its ability to undergo reversible hydration and dehydration reactions. This property makes it suitable for storing and releasing thermal energy .
-
Bone Grafts: : Strontium bromide is used in the synthesis of bone grafts. It enhances the mechanical properties and cell viability of the grafts, making them more effective for bone repair and growth .
-
Flame Tests: : Strontium bromide is used in flame tests to detect the presence of strontium ions, as it imparts a bright red color to the flame .
Wirkmechanismus
Target of Action
Strontium Bromide (SrBr2) is a chemical compound that primarily targets the strontium ions . These ions are known to play a crucial role in various biological processes, particularly in bone metabolism .
Mode of Action
It is known that the strontium ions in the compound can interact with thecalcium-sensing receptor (CaSR) in bone tissue cells . This interaction can lead to various cellular changes, including the intensification of osteoblastogenesis (formation of new bone cells) and the inhibition of osteoclastogenesis (resorption or breakdown of bone tissue) .
Biochemical Pathways
The biochemical pathways affected by Strontium Bromide are primarily related to bone metabolism. The compound can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways . This promotes the differentiation and proliferation of pre-osteoblasts and osteoblasts, leading to an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of Strontium Bromide’s action is the modulation of bone metabolism. By promoting osteoblastogenesis and inhibiting osteoclastogenesis, the compound can increase bone mass and improve bone strength . This could potentially be beneficial in conditions such as osteoporosis, where bone mass is typically reduced.
Action Environment
The action of Strontium Bromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body
Vorbereitungsmethoden
Strontium bromide can be synthesized through several methods:
-
From Strontium Hydroxide and Hydrobromic Acid: : [ \text{Sr(OH)}_2 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + 2 \text{H}_2\text{O} ] This reaction yields strontium bromide along with water.
-
From Strontium Carbonate and Hydrobromic Acid: : [ \text{SrCO}_3 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces strontium bromide, water, and carbon dioxide .
These reactions typically yield the hexahydrate form of strontium bromide (SrBr2·6H2O), which can be further dehydrated to obtain the anhydrous form by heating .
Analyse Chemischer Reaktionen
Strontium bromide undergoes various chemical reactions, including:
-
Hydration and Dehydration: : [ \text{SrBr}_2 + \text{H}_2\text{O} \leftrightarrow \text{SrBr}_2\cdot\text{H}_2\text{O} ] This reversible reaction is used in thermochemical energy storage .
-
Reaction with Ammonium Carbonate: : [ \text{SrBr}_2 + (\text{NH}_4)_2\text{CO}_3 \rightarrow \text{SrCO}_3 + 2 \text{NH}_4\text{Br} ] This reaction produces strontium carbonate and ammonium bromide .
-
Reaction with Potassium Sulfate: : [ \text{SrBr}_2 + \text{K}_2\text{SO}_4 \rightarrow \text{SrSO}_4 + 2 \text{KBr} ] This reaction yields strontium sulfate and potassium bromide .
Vergleich Mit ähnlichen Verbindungen
Strontium bromide can be compared with other similar compounds, such as:
-
Strontium Chloride (SrCl2): : Strontium chloride is similar to strontium bromide but has different solubility and reactivity properties.
-
Strontium Iodide (SrI2): : Strontium iodide is another halide of strontium, with distinct properties and applications compared to strontium bromide.
-
Barium Bromide (BaBr2): : Barium bromide is similar to strontium bromide but contains barium instead of strontium, leading to different chemical behaviors .
Strontium bromide is unique due to its specific reactivity and applications in thermochemical energy storage and bone grafts, which are not as prominent in its similar compounds.
Eigenschaften
CAS-Nummer |
10476-81-0 |
|---|---|
Molekularformel |
Br2Sr |
Molekulargewicht |
247.43 g/mol |
IUPAC-Name |
strontium;dibromide |
InChI |
InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
YJPVTCSBVRMESK-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Sr+2] |
Kanonische SMILES |
[Br-].[Br-].[Sr+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q1: What makes strontium bromide a promising material for thermochemical energy storage?
A1: Strontium bromide, specifically its hydrated form (SrBr2·6H2O), exhibits a reversible hydration/dehydration reaction suitable for thermochemical energy storage. [, , ] This reaction involves the absorption of heat during dehydration (charging) and the release of heat upon hydration (discharging).
Q2: What are the advantages of using strontium bromide for heat storage compared to conventional methods?
A2: Compared to sensible heat storage, which relies on temperature changes, and latent heat storage, which utilizes phase transitions, thermochemical storage offers higher energy densities. [] This translates to a greater amount of energy stored within a given volume.
Q3: What temperature range is suitable for strontium bromide-based thermochemical energy storage?
A3: Research indicates that strontium bromide is suitable for low to medium temperature applications, typically below 150 °C. [] For instance, a study demonstrated its effectiveness for heat transformation in the range of 180 °C to 250 °C. []
Q4: How does doping with other elements affect the thermochemical properties of strontium bromide?
A4: Doping strontium bromide with calcium significantly enhances its thermodynamic properties for heat storage applications. Studies show that calcium doping lowers the energy barrier for both water [] and ammonia [] adsorption. Conversely, magnesium doping has been observed to increase the energy barrier for ammonia adsorption. []
Q5: What structural changes occur in strontium bromide during the hydration/dehydration cycles, and how do these changes impact its performance?
A5: Experimental studies reveal that repeated hydration/dehydration cycles cause agglomeration of primary particles and a significant increase in the overall volume of porous strontium bromide. [, ] These changes can negatively impact the vapor mass transfer, thermal conductivity, and overall thermal performance of the storage system. [, ]
Q6: What strategies are being explored to improve the stability and performance of strontium bromide for thermochemical storage?
A6: Researchers are investigating composite materials incorporating strontium bromide with various additives to enhance its stability and performance. For example, incorporating expanded natural graphite and activated carbon has shown improvements in porosity, thermal conductivity, and permeability. [] Additionally, adding a polyelectrolyte like polydiallyldimethylammonium chloride has demonstrated potential for stabilizing the salt and improving water sorption/desorption properties and mechanical resistance during cycling. []
Q7: What is the molecular formula and weight of strontium bromide?
A7: The molecular formula of anhydrous strontium bromide is SrBr2, and its molecular weight is 247.43 g/mol.
Q8: What is the crystal structure of strontium bromide monohydrate?
A8: Strontium bromide monohydrate (SrBr2·H2O) crystallizes in an orthorhombic structure with the space group Pnma. [, ]
Q9: Are there any known spectroscopic data available for strontium bromide?
A9: While specific spectroscopic data is not mentioned within the provided abstracts, techniques like 29Si nuclear magnetic resonance (NMR) spectroscopy have been employed to study the anionic structure of strontium bromide silicates. []
Q10: What are other applications of strontium bromide?
A10: Strontium bromide finds use in various applications:
- Pyrotechnics: It provides the red color in pyrotechnic devices like flares and fireworks. []
- Laser Technology: It serves as a lasing medium in strontium bromide vapor lasers. [, ]
Q11: How does the solubility of strontium bromide affect its applications?
A11: Strontium bromide exhibits good solubility in water and ethanol. [, ] This property is crucial for applications like thermochemical energy storage, where efficient dissolution and precipitation are essential for the hydration/dehydration cycles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


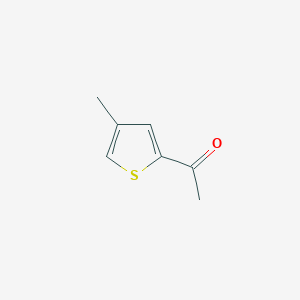
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)


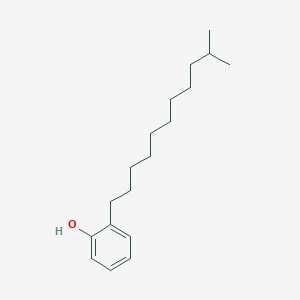
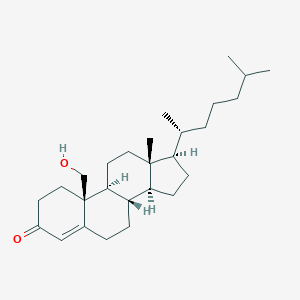
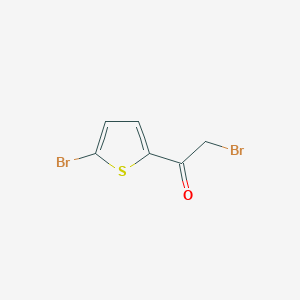
![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

